REACTION_CXSMILES
|
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]1([NH:15][C:16](OC2C(O)=C(C3C=CC=CC=3)S(=O)(=O)C=2C2C=CC=CC=2)=[O:17])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(OCC)(=O)C>[CH2:1]([NH:8][C:16]([NH:15][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:17])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
540 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
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Name
|
3-(N-phenylcarbamyloxy)-4-hydroxy-2,5-diphenylthiophene-1,1-dioxide
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Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC(=O)OC1=C(S(C(=C1O)C1=CC=CC=C1)(=O)=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
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1 h
|
Type
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WASH
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Details
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washed three times with 25 ml of concentrated aqueous NaHCO3 solution and three times with 20% strength aqueous citric acid solution
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Type
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EXTRACTION
|
Details
|
The wash liquors are extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
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the combined organic phases are dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporating the filtrate
|
Type
|
CUSTOM
|
Details
|
the crystalline residue is recrystallized from dilute ethanol
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)NC(=O)NC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |